molecular formula C16H20O2 B14384923 3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol CAS No. 87923-19-1

3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol

Cat. No.: B14384923
CAS No.: 87923-19-1
M. Wt: 244.33 g/mol
InChI Key: JGUDSVQOSIRXCT-UHFFFAOYSA-N
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Description

3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol is a complex organic compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione
  • 4,7-Diphenyltetrahydroisobenzofuran-1,3-dione
  • 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Uniqueness

3,7a-Dimethyl-1-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran ring system and the presence of multiple functional groups make it versatile for various applications.

Properties

CAS No.

87923-19-1

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

3,7a-dimethyl-1-phenyl-3,3a,4,7-tetrahydro-2-benzofuran-1-ol

InChI

InChI=1S/C16H20O2/c1-12-14-10-6-7-11-15(14,2)16(17,18-12)13-8-4-3-5-9-13/h3-9,12,14,17H,10-11H2,1-2H3

InChI Key

JGUDSVQOSIRXCT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC=CCC2(C(O1)(C3=CC=CC=C3)O)C

Origin of Product

United States

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